18-oxo-Resolvin E1

Description

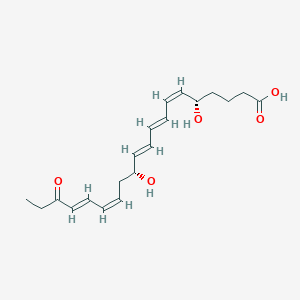

Structure

3D Structure

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,16E)-5,12-dihydroxy-18-oxoicosa-6,8,10,14,16-pentaenoic acid |

InChI |

InChI=1S/C20H28O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,18-19,22-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t18-,19+/m0/s1 |

InChI Key |

CMOJNYRANQREGD-IJDHQMKWSA-N |

Isomeric SMILES |

CCC(=O)/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O |

Canonical SMILES |

CCC(=O)C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 18 Oxo Resolvin E1

Enzymatic Conversion of Resolvin E1 to 18-oxo-Resolvin E1

The principal reaction in the metabolic inactivation of RvE1 is an oxidation reaction that targets the hydroxyl group at the 18th carbon position of the eicosanoid structure.

The enzymatic conversion of Resolvin E1 to its 18-oxo metabolite is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.netnih.govebi.ac.uk While its name suggests a primary role in prostaglandin (B15479496) metabolism, 15-PGDH is a versatile oxidoreductase capable of acting on a broad array of hydroxylated polyunsaturated fatty acids, including resolvins. uniprot.orgpatsnap.comabcam.com In the context of RvE1 metabolism, 15-PGDH functions specifically as an 18-hydroxyl dehydrogenase. researchgate.netnih.gov It catalyzes the dehydrogenation of the hydroxyl group at the C-18 position of the RvE1 molecule, yielding the corresponding keto-metabolite, 18-oxo-RvE1. researchgate.netresearchgate.net This conversion represents a significant mode of RvE1 inactivation, as 18-oxo-RvE1 has been demonstrated to be devoid of the potent anti-inflammatory and pro-resolving activities of its parent compound. researchgate.netnih.govebi.ac.uk

The catalytic activity of 15-PGDH is dependent on the presence of a specific cofactor. The dehydrogenation of RvE1 to 18-oxo-RvE1 requires Nicotinamide Adenine Dinucleotide (NAD+) as the electron acceptor. researchgate.netnih.govebi.ac.ukreactome.org The enzyme utilizes NAD+ to facilitate the oxidation of the C-18 hydroxyl group. reactome.orgacs.org During the reaction, the hydroxyl group of RvE1 is oxidized to a ketone, and NAD+ is simultaneously reduced to NADH. reactome.org

Table 1: Enzymatic Reaction Summary

| Reactant | Enzyme | Cofactor | Product |

| Resolvin E1 | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | NAD+ | This compound |

Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in Resolvin E1 Metabolism

Stereochemical Considerations in the Metabolism of Resolvin E1 Epimers to this compound

The biosynthesis of E-series resolvins can result in different stereoisomers, or epimers, based on the configuration of the hydroxyl group at the C-18 position. The two primary epimers are 18R-Resolvin E1 (commonly referred to as RvE1) and 18S-Resolvin E1 (18S-RvE1). jci.org

Research has shown that the stereochemistry at this position significantly influences the rate of metabolic inactivation by 15-PGDH. Studies comparing the two epimers have revealed that 18S-RvE1 is more rapidly converted to the inactive 18-oxo-RvE1 by NAD+-dependent dehydrogenase compared to its 18R counterpart. jci.org Although 18S-RvE1 may bind to leukocyte G-protein coupled receptors with higher affinity and potency, its faster inactivation suggests a shorter biological half-life. jci.org This highlights the stereospecificity of the metabolic pathway and its importance in fine-tuning the duration of action of different resolvin epimers. In contrast, other epimeric lipid mediators, such as 15-epi-Lipoxin A4, exhibit greater resistance to PGDH-mediated dehydrogenation, which contributes to their enhanced potency in vivo. semanticscholar.org

Tissue- and Cell-Specific Profiles of Resolvin E1 Metabolic Inactivation to this compound

The metabolic fate of Resolvin E1 shows considerable variation depending on the specific tissue or cell type, indicating distinct regulatory mechanisms at the local level.

In the murine lung , the dehydrogenation of the C-18 hydroxyl group to form 18-oxo-RvE1 is the major initial route of metabolic inactivation. researchgate.netnih.govebi.ac.uk This suggests that 15-PGDH activity is a primary regulator of RvE1's actions in this tissue. The enzyme is known to be highly active in the lung. semanticscholar.org

Conversely, in human polymorphonuclear leukocytes (neutrophils) , the primary metabolic pathway is different. Instead of C-18 oxidation, the main route of conversion is carbon 20 hydroxylation , leading to the formation of 20-hydroxy-RvE1. researchgate.netnih.govebi.ac.uk This indicates that while 18-oxo-RvE1 is a major metabolite in human blood, other enzymatic pathways, such as ω-oxidation, are predominant in specific immune cells like neutrophils. ebi.ac.ukreactome.org

Studies have also identified RvE1 metabolites in other murine tissues, including the spleen, kidney, and liver , indicating that these organs are also sites of RvE1 catabolism. ebi.ac.uk Interestingly, some specialized tissues appear to lack the primary inactivating enzyme. For instance, research suggests that the RvE1 degradative enzyme 15-PGDH is not expressed in retinal cells , implying that alternative mechanisms are responsible for RvE1 clearance and inactivation in the eye. semanticscholar.org

Table 2: Tissue- and Cell-Specific Metabolism of Resolvin E1

| Tissue/Cell Type | Species | Primary Metabolic Pathway | Key Finding | Citation |

| Lung | Murine | C-18 Dehydrogenation to 18-oxo-RvE1 | Major initial metabolic route in this tissue. | researchgate.netnih.govebi.ac.uk |

| Neutrophils | Human | C-20 Hydroxylation to 20-OH-RvE1 | Main route of conversion, differing from lung. | researchgate.netnih.govebi.ac.uk |

| Blood | Human | C-18 Dehydrogenation to 18-oxo-RvE1 | 18-oxo-RvE1 is a major metabolic product. | reactome.org |

| Spleen, Kidney, Liver | Murine | General Metabolism | Identified as sites of RvE1 metabolism. | ebi.ac.uk |

| Retina | Not Specified | Alternative Mechanisms | 15-PGDH is not expressed, suggesting other inactivation pathways. | semanticscholar.org |

Functional Characterization and Biological Significance of 18 Oxo Resolvin E1

Comparative Bioactivity Assessment with Parent Resolvin E1

Direct comparative studies have demonstrated that 18-oxo-RvE1 possesses significantly reduced or completely absent biological activity compared to its parent molecule, Resolvin E1. ebi.ac.uknih.gov RvE1 is known for its potent anti-inflammatory and pro-resolving actions, which include enhancing the phagocytosis of apoptotic cells by macrophages, a key process in clearing inflammatory debris. ebi.ac.uknih.govfrontiersin.org However, this pro-resolving activity is diminished upon the metabolic conversion of RvE1 to 18-oxo-RvE1. ebi.ac.uknih.gov

The formation of 18-oxo-RvE1 occurs via the dehydrogenation of the hydroxyl group at the 18th carbon position of RvE1. nih.govresearchgate.net This structural modification is a primary route of RvE1 metabolism in certain tissues, such as the murine lung, and serves as a natural "off-switch" for RvE1's potent actions. nih.govresearchgate.netnih.gov Consequently, the conversion to 18-oxo-RvE1 is considered a mode of biological inactivation, ensuring that the pro-resolving signals are terminated once inflammation subsides. nih.govjci.orgebi.ac.uk While RvE1 actively promotes resolution, 18-oxo-RvE1 is essentially a spectator, highlighting the stereospecificity and structural importance for the bioactivity of resolvins. nih.govnih.gov

Influence on Leukocyte Recruitment and Pro-inflammatory Mediator Production

A hallmark of Resolvin E1's function is its potent ability to inhibit the recruitment of polymorphonuclear leukocytes (PMNs), or neutrophils, to sites of inflammation. medchemexpress.comresearchgate.net Research using a zymosan-induced peritonitis model in mice has shown that RvE1 administration significantly reduces the infiltration of PMNs. nih.govresearchgate.net In stark contrast, 18-oxo-RvE1, when administered at the same concentrations, is devoid of this activity and fails to limit leukocyte recruitment. nih.govebi.ac.ukresearchgate.net

This lack of bioactivity means that 18-oxo-RvE1 does not contribute to the cessation of neutrophil influx, a critical step for preventing chronic inflammation and tissue damage. nih.govresearchgate.net Similarly, while RvE1 can curb the production of pro-inflammatory cytokines and chemokines, this function is lost in its 18-oxo metabolite. nih.gov The inactivation of RvE1 to 18-oxo-RvE1 effectively removes its restraining influence on the pro-inflammatory cascade. nih.govnih.gov

| Compound | Effect on Total Leukocyte Infiltration | Effect on Polymorphonuclear Leukocyte (PMN) Infiltration | Bioactivity Status |

|---|---|---|---|

| Resolvin E1 | Potent Reduction | Potent Reduction | Active |

| 18-oxo-Resolvin E1 | No Activity | No Activity | Inactive |

Data sourced from studies on zymosan-induced peritonitis in mice, where compounds were administered at equivalent doses. researchgate.net

Implications for the Active Resolution of Inflammatory Processes

The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, highly regulated process. aai.orgnih.gov The timely biosynthesis and subsequent catabolism of SPMs like Resolvin E1 are central to this program. jci.orgnih.gov The biological significance of 18-oxo-RvE1 lies not in its own activity, but in its formation, which signals the deactivation of its potent parent compound. ebi.ac.uknih.gov

This local inactivation of RvE1 is essential for the coordinated return to tissue homeostasis. nih.govaai.org If pro-resolving mediators were not cleared or inactivated, their persistent signaling could potentially disrupt the delicate balance required for tissue remodeling and repair after an inflammatory event. Therefore, the conversion of RvE1 to 18-oxo-RvE1 is an integral part of the resolution timeline, ensuring that the "stop signals" for inflammation are themselves stopped. ebi.ac.uknih.gov The presence and levels of the RvE1 metabolome, including 18-oxo-RvE1, can thus serve as potential biomarkers to monitor the progress and completion of inflammatory resolution. nih.govaai.org

Molecular Basis of 18 Oxo Resolvin E1 Biological Actions and Inactivation

Assessment of G-Protein Coupled Receptor (GPCR) Interactions

Resolvin E1 exerts its potent biological effects by interacting with specific G-protein coupled receptors (GPCRs), primarily ChemR23 (also known as ERV1) and the leukotriene B4 receptor, BLT1. mdpi.comebi.ac.ukwhiterose.ac.uk RvE1 acts as a high-affinity agonist for ChemR23 and as a partial agonist or antagonist at the BLT1 receptor, thereby dampening pro-inflammatory signaling. nih.govebi.ac.uk

In contrast, the metabolic conversion of the C18-hydroxyl group to a ketone in 18-oxo-RvE1 results in a significant loss of activity at these classical resolvin receptors. researchgate.netnih.govucc.ie Studies have demonstrated that 18-oxo-RvE1 is devoid of the potent anti-inflammatory activity seen with RvE1, such as reducing polymorphonuclear leukocyte (PMN) infiltration in models of peritonitis. nih.govresearchgate.netebi.ac.uk This loss of function indicates that the 18-hydroxyl group of RvE1 is critical for effective binding and activation of ChemR23 and interaction with BLT1. ucc.ie The inactivation is so profound that 18-oxo-RvE1 is often referred to as an "inactive metabolite" in the context of canonical GPCR-mediated signaling. researchgate.netnih.govresearchgate.net

However, the lack of activity at RvE1's cognate receptors does not entirely preclude interactions with other GPCRs. The broader family of oxo-fatty acids has complex signaling profiles, with some members retaining GPCR-dependent activities while others signal independently. nih.gov While current research points to a loss of ligand activity for 18-oxo-RvE1 at ChemR23 and BLT1, further investigation into its potential interaction with other, yet unidentified, GPCRs remains an area of interest. researchgate.netnih.gov

Structural Determinants Affecting Ligand-Receptor Efficacy and Potency

The structure-activity relationship of E-series resolvins highlights the critical importance of specific functional groups for their biological potency. For Resolvin E1, the hydroxyl group at the C-18 position is a key structural determinant for its high efficacy. ucc.ie

The enzymatic oxidation of this C-18 alcohol to a ketone to form 18-oxo-RvE1 leads to a complete loss of its ability to reduce PMN infiltration, a hallmark of RvE1's pro-resolving action. ucc.ie This demonstrates that the C-18 hydroxyl is essential for the stereospecific interactions required for high-affinity binding to its receptors, ChemR23 and BLT1. ucc.iejci.org

Further emphasizing the importance of the C-18 position, studies on the 18S-epimer of RvE1 (18S-RvE1) show that while it can bind to ChemR23 and BLT1, it is more rapidly converted to the inactive 18-oxo-RvE1 compared to the natural 18R-epimer (RvE1). jci.org This faster inactivation rate contributes to its more transient action in vivo. jci.org

The following table summarizes the comparative activity of RvE1 and its metabolite, 18-oxo-RvE1, highlighting the structural importance of the C-18 functional group.

| Compound | Key Structural Feature | Receptor Interaction/Activity | Reference |

| Resolvin E1 (RvE1) | 18R-hydroxyl group | Agonist at ChemR23; Partial agonist/antagonist at BLT1. Potently reduces PMN infiltration. | nih.govmdpi.comucc.ie |

| 18-oxo-Resolvin E1 | 18-oxo (ketone) group | Devoid of activity at ChemR23/BLT1; inactive in reducing PMN infiltration. | nih.govresearchgate.netucc.ie |

Investigation of Potential Downstream Signaling Pathways Mediated by Electrophilic α,β-Unsaturated Ketone Moieties

While 18-oxo-RvE1 is inactive at canonical resolvin receptors, its structure contains an α,β-unsaturated ketone, a reactive electrophilic moiety. researchgate.netnih.gov This class of compounds, known as Michael acceptors, can participate in covalent adduction reactions with nucleophilic residues on proteins, most notably cysteine. nih.govmdpi.com This interaction provides a plausible GPCR-independent mechanism for biological activity. nih.govbiorxiv.org

Electrophilic fatty acids are known to modulate key cellular signaling pathways involved in inflammation and redox homeostasis. nih.gov A primary target for such electrophiles is the Keap1-Nrf2 pathway. Keap1 (Kelch-like ECH-associated protein 1) is a sensor protein rich in reactive cysteine residues. Covalent modification of Keap1 by electrophiles disrupts its ability to target the transcription factor Nrf2 (nuclear factor (erythroid-derived 2)-like 2) for degradation. This allows Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes, such as heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.gov

Although direct evidence for 18-oxo-RvE1 activating the Nrf2 pathway is still emerging, studies on analogous electrophilic oxo-lipid mediators, such as 15-oxo-Lipoxin A4, have demonstrated this mechanism. nih.gov These findings strongly suggest that 18-oxo-RvE1, despite its inactivation as a classical resolvin, may possess a secondary, electrophile-mediated signaling capacity. researchgate.netnih.gov This activity would be distinct from its precursor, RvE1, and could contribute to cellular redox balance and anti-inflammatory responses through the induction of cytoprotective genes. nih.gov The signaling actions of these electrophilic metabolites are considered a crucial, yet under-characterized, aspect of the resolution of inflammation. researchgate.netnih.gov

Advanced Analytical Methodologies for 18 Oxo Resolvin E1 Research

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for Qualitative and Quantitative Profiling

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) stands as a cornerstone technique for the analysis of 18-oxo-RvE1 and other lipid mediators. nih.govharvard.edu This method offers high sensitivity and specificity, allowing for the detection and quantification of these molecules in complex biological matrices such as plasma, serum, and inflammatory exudates. researchgate.netnih.govcaymanchem.com

In a typical LC-ESI-MS/MS workflow, the sample undergoes extraction, often using solid-phase extraction (SPE) to enrich the lipid fraction and remove interfering substances. harvard.edu The extract is then injected into a liquid chromatography system, where compounds are separated based on their physicochemical properties, primarily using a C18 reversed-phase column. researchgate.netnih.gov The separated analytes are then introduced into the mass spectrometer through an electrospray ionization (ESI) source, which generates charged ions in the gas phase. harvard.edu

For the analysis of 18-oxo-RvE1, the mass spectrometer is typically operated in negative ion mode. nih.gov The precursor ion for 18-oxo-RvE1 corresponds to its deprotonated molecule, [M-H]⁻, which has a mass-to-charge ratio (m/z) of 347. researchgate.net In contrast, its precursor, RvE1, has an [M-H]⁻ ion at m/z 349. researchgate.net This two-atomic-mass-unit difference is a key indicator of the conversion of the C-18 hydroxyl group to a ketone. researchgate.net

Quantitative analysis is often performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest and an internal standard. This targeted approach provides excellent sensitivity and selectivity for accurate quantification.

Table 1: LC-MS/MS Parameters for 18-oxo-Resolvin E1 Analysis

| Parameter | Value | Reference |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| Precursor Ion [M-H]⁻ (m/z) | 347 | researchgate.net |

| Precursor of RvE1 [M-H]⁻ (m/z) | 349 | researchgate.net |

| Chromatography Column | C18 reversed-phase | researchgate.netnih.gov |

Mass Spectrometric Fragmentation Analysis for Structural Elucidation and Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation and confirmation of 18-oxo-RvE1. Following the selection of the precursor ion (m/z 347), it is subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic product ions (fragments). The resulting fragmentation pattern serves as a structural fingerprint.

The fragmentation of 18-oxo-RvE1 yields several diagnostic ions. The analysis of these fragments allows researchers to confirm the presence of the oxo group at the C-18 position and to differentiate it from its precursor, RvE1, and other isomers. researchgate.net While the specific fragmentation pathways are complex, the resulting spectrum is unique to the molecule's structure. For instance, the conversion of the alcohol at C-18 to an oxo group creates a dienone chromophore, which influences the fragmentation pattern. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) can also be employed for structural analysis, although it requires derivatization of the molecule prior to analysis. researchgate.net This typically involves methylation of the carboxylic acid and trimethylsilylation of the hydroxyl groups. researchgate.net

Table 2: Key Mass Spectrometric Features of RvE1 and 18-oxo-RvE1

| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Differentiating Feature | Reference |

| Resolvin E1 (RvE1) | 349 | 18-hydroxyl group | researchgate.net |

| This compound | 347 | 18-oxo group | researchgate.net |

Methodologies for Comprehensive Metabolomics of the Resolvin E1 Metabolome

Understanding the biological role of 18-oxo-RvE1 requires its study within the broader context of the Resolvin E1 (RvE1) metabolome. nih.gov RvE1 can be metabolized through several pathways, leading to a variety of products with different biological activities. nih.gov The metabolic profile of RvE1 is often specific to the cell type, tissue, and species being investigated. nih.gov

Comprehensive metabolomic approaches, often referred to as "lipidomics" in this context, aim to identify and quantify a wide range of lipid mediators simultaneously. These methods typically utilize LC-MS/MS-based platforms with broader analytical windows to capture a diverse array of eicosanoids and SPMs. harvard.edu This allows for the mapping of the entire RvE1 metabolic network and the identification of novel metabolites. nih.gov

In addition to 18-oxo-RvE1, other significant metabolites of RvE1 include 20-hydroxy-RvE1 and 10,11-dihydro-RvE1. nih.gov Research has shown that metabolites like 18-oxo-RvE1, 20-carboxy-RvE1, and 10,11-dihydro-RvE1 exhibit reduced bioactivity compared to the parent compound, RvE1, indicating that these metabolic conversions are routes of inactivation. nih.govharvard.edu For example, while RvE1 potently reduces polymorphonuclear leukocyte (PMN) infiltration in inflammatory models, 18-oxo-RvE1 is largely devoid of this activity. researchgate.netnih.gov

The study of the RvE1 metabolome provides insights into the regulation of inflammatory resolution. nih.gov The balance between the production of active pro-resolving mediators like RvE1 and their inactivation through metabolism to compounds like 18-oxo-RvE1 is crucial for the timely return to tissue homeostasis following an inflammatory response. nih.gov Therefore, comprehensive metabolomic profiling is essential for understanding the dynamics of inflammation resolution and may reveal biomarkers for various inflammatory diseases. nih.gov

Preclinical Research Observations and Contextual Relevance of 18 Oxo Resolvin E1

Detection and Profiling in Murine Models of Inflammation and Homeostasis

In preclinical murine models, the formation of 18-oxo-RvE1 is a primary route for the metabolic inactivation of RvE1. nih.gov Research shows that in the murine lung, the dehydrogenation of the hydroxyl group at the carbon-18 position of RvE1 is the main initial metabolic pathway. nih.govresearchgate.netebi.ac.uk This conversion is catalyzed by an oxidoreductase enzyme, specifically a 15-hydroxyprostaglandin dehydrogenase, which acts as an 18-hydroxyl dehydrogenase using NAD+ as a cofactor. ebi.ac.uknih.govresearchgate.net

Studies using a zymosan-induced peritonitis model in mice have been pivotal in characterizing the functional relevance of this metabolic step. In these models, while RvE1 demonstrates potent anti-inflammatory effects by significantly reducing the recruitment of polymorphonuclear leukocytes (PMNs), 18-oxo-RvE1 is found to be devoid of this activity at similar concentrations. nih.govresearchgate.netebi.ac.uk This finding underscores that the conversion to the 18-oxo form is a mechanism of biological inactivation within the local inflammatory environment. nih.gov The metabolomic profiling of RvE1 in mice has also identified 18-oxo-RvE1 in various tissues, including inflammatory exudates, spleen, kidney, and liver, indicating its systemic presence as a metabolic product. ebi.ac.uknih.gov Further research has noted that the 18S stereoisomer of RvE1 (18S-RvE1) is more rapidly converted to 18-oxo-RvE1 than the 18R form (RvE1), which may influence its effective concentration and duration of action in vivo. nih.gov

| Murine Model/System | Key Research Findings | Significance |

|---|---|---|

| Murine Lung | Dehydrogenation at the C-18 hydroxyl group to form 18-oxo-RvE1 is the major initial metabolic route for RvE1. nih.govresearchgate.netebi.ac.uk | Identifies a primary pathway for RvE1 inactivation in a specific organ. |

| Zymosan-Induced Peritonitis | 18-oxo-RvE1 was devoid of the potent anti-inflammatory activity (reduction of PMN infiltration) exhibited by RvE1. nih.govresearchgate.netebi.ac.uk | Demonstrates the loss of biological function upon metabolic conversion, confirming it as an inactive metabolite. |

| Various Murine Tissues | 18-oxo-RvE1 has been identified in inflammatory exudates, spleen, kidney, and liver. ebi.ac.uknih.gov | Shows systemic distribution of the metabolite following RvE1 activity. |

| Comparative Isomer Metabolism | The 18S-epimer of RvE1 is more rapidly metabolized to 18-oxo-RvE1 than the 18R-epimer (RvE1). nih.gov | Suggests stereochemistry influences the rate of inactivation, potentially affecting the duration of pro-resolving signals. |

Identification in Human and Mammalian Cellular Systems

The metabolic pathways for RvE1 demonstrate species- and cell-type specificity. ebi.ac.uknih.gov In human polymorphonuclear leukocytes (PMNs), the primary route of RvE1 metabolism is carbon-20 hydroxylation, which differs from the main pathway observed in murine models. nih.govresearchgate.net However, the formation of 18-oxo-RvE1 remains a relevant pathway of inactivation in mammalian systems. nih.gov

The enzymatic machinery for this conversion is present in humans. Recombinant human 15-hydroxyprostaglandin dehydrogenase can effectively catalyze the conversion of RvE1 to 18-oxo-RvE1 in the presence of the cofactor NAD+. researchgate.netresearchgate.net This indicates that while it may not be the predominant pathway in every human cell type, the potential for this inactivation step exists. RvE1 is known to be converted into several novel products by human PMNs and in human whole blood. ebi.ac.uknih.gov The generation of RvE1 itself often occurs through transcellular biosynthesis, where hypoxic endothelial cells produce the precursor 18-hydroxyeicosapentaenoic acid (18-HEPE), which is then converted by leukocytes to RvE1. frontiersin.orgnih.gov The subsequent metabolism to inactive forms like 18-oxo-RvE1 is a crucial part of terminating the pro-resolving signal. jci.orgnih.gov

| Biological Activity | Resolvin E1 (RvE1) | This compound |

|---|---|---|

| Reduction of PMN Infiltration (in vivo) | Potently reduces PMN recruitment in murine peritonitis. nih.govresearchgate.net | Devoid of activity at equivalent concentrations. nih.govresearchgate.netebi.ac.uk |

| Macrophage Phagocytosis | Enhances macrophage phagocytosis at concentrations as low as 1 nM. ebi.ac.uknih.gov | This pro-resolving activity is reduced or lost upon metabolic inactivation to 18-oxo-RvE1. ebi.ac.uknih.gov |

| Overall Bioactivity | Potent anti-inflammatory and pro-resolving mediator. ebi.ac.uknih.gov | Considered a biologically inactive or significantly less active metabolite. ebi.ac.uknih.gov |

Role as a Potential Biomarker in the Progression and Resolution of Inflammation

The metabolic inactivation of potent signaling molecules is a hallmark of the resolution phase of inflammation. The conversion of RvE1 to 18-oxo-RvE1 and other metabolites signifies the active termination of pro-resolving pathways, which is necessary for the return to tissue homeostasis. ebi.ac.uknih.gov Consequently, the RvE1 metabolome, including 18-oxo-RvE1, has been proposed to serve as a potential biomarker for tracking the progression and successful resolution of inflammation. ebi.ac.uknih.gov

The presence and relative abundance of RvE1 versus its inactive metabolites like 18-oxo-RvE1 could provide a snapshot of the inflammatory state. High levels of RvE1 might indicate an active phase of resolution, while a higher ratio of 18-oxo-RvE1 could signal that the pro-resolving actions are being downregulated as the tissue returns to its normal state. nih.gov Monitoring this metabolic signature could offer a more nuanced understanding of disease processes and the efficacy of pro-resolving therapies. The documentation of these novel metabolic products of RvE1, which have a significant impact on its biological actions, highlights that the inactivation of pro-resolving signals is a critical control point. nih.gov Therefore, the RvE1 metabolome may act as a valuable indicator of these tightly controlled biological processes. ebi.ac.uknih.gov

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the formation of 18-oxo-Resolvin E1 (18-oxo-RvE1) from Resolvin E1 (RvE1)?

- Methodological Answer : 18-oxo-RvE1 is formed via dehydrogenation of the hydroxyl group at carbon 18 of RvE1. Recombinant 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes this conversion using NAD⁺ as a cofactor . To validate this pathway, researchers should:

- Use LC-MS/MS to track isotopic labeling of RvE1 and its metabolites in vitro.

- Compare enzymatic activity in recombinant 15-PGDH assays versus tissue homogenates (e.g., murine lung or human neutrophils).

- Include NAD⁺/NADH cofactor controls to confirm redox dependency.

Q. How does 18-oxo-RvE1 differ from its parent compound, RvE1, in anti-inflammatory activity?

- Methodological Answer : 18-oxo-RvE1 exhibits reduced bioactivity due to metabolic inactivation. For example, in murine zymosan-induced peritonitis, RvE1 (1 nM) reduces neutrophil infiltration by >50%, whereas 18-oxo-RvE1 lacks efficacy at the same concentration . To assess bioactivity:

- Use in vivo inflammation models (e.g., peritonitis, air pouch) with dose-response comparisons.

- Measure pro-resolving markers (e.g., IL-10, TGF-β) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA.

- Pair with chemotaxis assays using human neutrophils to evaluate receptor-mediated responses (e.g., ChemR23 binding).

Q. What are the primary tissues and species-specific differences in 18-oxo-RvE1 metabolism?

- Methodological Answer : Metabolic pathways vary by tissue and species. In mice, lung and spleen predominantly generate 18-oxo-RvE1, while human neutrophils favor 20-hydroxylation . To map tissue-specific metabolism:

- Conduct comparative metabolomic profiling using tissue homogenates and LC-MS/MS.

- Use species-matched cell lines (e.g., murine macrophages vs. human peripheral blood mononuclear cells) to control for enzymatic differences.

Advanced Research Questions

Q. How can researchers design stable analogs of RvE1 to resist metabolic inactivation to 18-oxo-RvE1?

- Methodological Answer : Structural modifications at the carbon 18 or 20 positions can enhance metabolic stability. For example, 19-(p-fluorophenoxy)-RvE1 resists dehydrogenation and retains bioactivity in vivo . Key steps include:

- Synthesizing analogs with steric hindrance (e.g., fluorine substitutions) or electron-withdrawing groups.

- Validating stability via incubation with 15-PGDH or human plasma, followed by LC-MS/MS quantification.

- Testing analogs in chronic inflammation models (e.g., rheumatoid arthritis) to assess long-term efficacy.

Q. What experimental strategies address contradictions in reported bioactivity of 18-oxo-RvE1 across studies?

- Methodological Answer : Discrepancies arise from tissue-specific metabolism and assay sensitivity. To resolve these:

- Standardize in vitro conditions (e.g., cell type, incubation time) and in vivo models (e.g., age, genetic background of mice).

- Use tandem mass spectrometry with collision-induced dissociation (CID) to confirm metabolite identity .

- Perform meta-analyses of published data to identify confounding variables (e.g., dosing regimens, solvent effects).

Q. How should researchers optimize LC-MS/MS parameters to distinguish 18-oxo-RvE1 from isobaric metabolites?

- Methodological Answer : Isobaric interference (e.g., from 20-carboxy-RvE1) requires high-resolution MS. Recommended parameters:

- Column : C18 reverse-phase (2.1 × 150 mm, 1.7 µm).

- Mobile Phase : Gradient of 0.1% formic acid in H₂O/acetonitrile.

- MS Settings : Negative ion mode, MRM transitions for m/z 349 → 291 (18-oxo-RvE1) and m/z 363 → 305 (20-carboxy-RvE1) .

Methodological Best Practices

- Contradiction Analysis : Use triangulation (e.g., in vitro, in vivo, computational modeling) to validate findings .

- Reproducibility : Document LC-MS/MS parameters, animal protocols, and statistical methods per CONSORT-EHEALTH guidelines .

- Literature Review : Prioritize studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.